molecular formula C16H14N4O2 B4954837 1-{[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]methyl}-5,6-dimethyl-1H-1,3-benzodiazole

1-{[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]methyl}-5,6-dimethyl-1H-1,3-benzodiazole

Cat. No.: B4954837
M. Wt: 294.31 g/mol
InChI Key: NQHCYPMLKRRNBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl]methyl}-5,6-dimethyl-1H-1,3-benzodiazole is a heterocyclic compound featuring a benzodiazole core substituted with methyl groups at positions 5 and 4. A 1,2,4-oxadiazole ring linked to a furan moiety is attached via a methyl group at position 1 of the benzodiazole. This structure combines aromatic and heterocyclic components, which are known to enhance bioactivity in pharmaceutical and agrochemical contexts.

Properties

IUPAC Name

3-[(5,6-dimethylbenzimidazol-1-yl)methyl]-5-(furan-2-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2/c1-10-6-12-13(7-11(10)2)20(9-17-12)8-15-18-16(22-19-15)14-4-3-5-21-14/h3-7,9H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQHCYPMLKRRNBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)CC3=NOC(=N3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]methyl}-5,6-dimethyl-1H-1,3-benzodiazole typically involves multi-step organic reactions. One common method starts with the preparation of the furan-2-carboxylic acid hydrazide, which is then cyclized to form the 1,2,4-oxadiazole ring. This intermediate is further reacted with 5,6-dimethyl-1H-1,3-benzodiazole under specific conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions: 1-{[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]methyl}-5,6-dimethyl-1H-1,3-benzodiazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-{[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]methyl}-5,6-dimethyl-1H-1,3-benzodiazole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]methyl}-5,6-dimethyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways or interact with DNA to exert its anticancer effects .

Comparison with Similar Compounds

Structural Comparisons

The target compound’s structure is distinct from other benzodiazoles and oxadiazoles due to its unique substitution pattern. Key structural analogs and their differences are summarized below:

Compound Name Core Structure Substituents Molecular Weight Key Features
Target Compound 1H-1,3-benzodiazole 5,6-dimethyl; 1-{[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]methyl} 350.34 g/mol* Combines benzodiazole with 1,2,4-oxadiazole-furan, enhancing π-π stacking
2-(1H-1,3-Benzodiazol-2-yl) phenol (1b) 1H-1,3-benzodiazole Phenolic hydroxyl group at position 2 211.23 g/mol Polar group improves solubility; moderate antimicrobial activity
5-(1H-Benzimidazol-2-yl)benzene-1,2,3-triol (5b) Benzimidazole Trihydroxybenzene at position 5 257.23 g/mol High antioxidant capacity; potent against S. aureus (MIC = 0.156 mg/mL)
Esomeprazole 1H-1,3-benzodiazole Methoxy and sulfinyl groups; pyridine substituent 345.42 g/mol Proton pump inhibitor; no direct antimicrobial activity
2-(1-Phenoxyethyl)-1H-benzimidazole 1H-1,3-benzodiazole Phenoxyethyl group at position 2 238.29 g/mol Lipophilic side chain may enhance membrane penetration
5-(3-Methyl-6-hydroxybenzofuran-2-yl)-2-thiol-1,3,4-oxadiazole 1,3,4-oxadiazole Benzofuran-thiol substituent 276.28 g/mol Thiol group increases reactivity; unstudied antimicrobial potential

*Calculated based on IUPAC formula.

Key Structural Insights :

  • Compared to phenolic or triol-substituted benzodiazoles (e.g., 1b and 5b ), the target compound’s furan-oxadiazole group may reduce polarity but enhance aromatic interactions in biological targets.

Antimicrobial Activity :

  • For example, compound 5b (triol-substituted) showed exceptional activity against S. aureus (MIC = 0.156 mg/mL) and C. albicans (MIC = 0.3125 mg/mL) .
  • Compound 1b : Moderate activity against S. aureus (MIC < 0.3125 mg/mL) and C. albicans .
  • 1,3,4-Oxadiazole Derivatives: Limited data, but thiol-containing analogs (e.g., ) may exhibit enhanced reactivity against microbial enzymes.

Antioxidant Activity :

  • The target compound’s furan group could contribute to radical scavenging, similar to phenolic benzodiazoles. Compound 5b demonstrated high DPPH scavenging activity (IC₅₀ = 8.2 µM) due to its triol substituents .

Mechanistic Insights :

  • Molecular docking studies on benzodiazoles (e.g., 5b ) using AutoDock Vina revealed strong interactions with S. aureus thymidylate kinase (TMK), a key enzyme in DNA synthesis . The target compound’s oxadiazole-furan group may similarly inhibit TMK via hydrophobic or π-stacking interactions.
Computational and Pharmacokinetic Comparisons
  • Binding Affinity : Docking scores for compound 5b against TMK were −8.2 kcal/mol , while the target compound’s oxadiazole-furan group may improve affinity due to increased hydrophobic surface area.

Biological Activity

The compound 1-{[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]methyl}-5,6-dimethyl-1H-1,3-benzodiazole is a member of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide an in-depth analysis of the biological activity of this compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Molecular Characteristics

  • IUPAC Name : this compound
  • Molecular Formula : C17H16N4O2
  • Molecular Weight : 304.34 g/mol
  • CAS Number : Not available in the provided sources.

Anticancer Activity

Research has highlighted the potential anticancer properties of oxadiazole derivatives. For instance, compounds similar to the target compound have shown significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
5aMCF-70.12
5bU-9370.65
TargetA5490.75

The compound exhibited dose-dependent apoptosis induction in MCF-7 and other cancer cell lines. It was found to be more effective than doxorubicin in some cases, indicating a promising therapeutic potential.

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Oxadiazole derivatives have been reported to exhibit antibacterial and antifungal activities:

  • Antibacterial Activity : Compounds containing oxadiazole rings have shown efficacy against Gram-positive and Gram-negative bacteria.

Structure-Activity Relationships (SAR)

Understanding the SAR of oxadiazole derivatives can guide the development of more potent compounds. Modifications at specific positions on the oxadiazole ring or substituents on the benzodiazole moiety can significantly influence biological activity.

Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated various oxadiazole derivatives for their anticancer properties. The findings indicated that modifications on the furan ring enhanced cytotoxicity against leukemia cell lines (CEM-13 and MT-4) with IC50 values below 2 µM .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.